![molecular formula C16H15Cl2N3O2 B1673926 3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one CAS No. 135525-78-9](/img/structure/B1673926.png)

3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one

Übersicht

Beschreibung

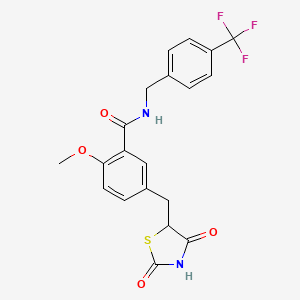

L-697661 ist ein niedermolekulares Medikament, das ursprünglich von Merck Sharp & Dohme Corp. entwickelt wurde. Es ist bekannt für seine Fähigkeit, die Replikation des Humanen Immundefizienz-Virus (HIV) zu hemmen, indem es das Enzym Reverse Transkriptase angreift. Die Molekülformel von L-697661 lautet C16H15Cl2N3O2, und es wurde für seine potenzielle Verwendung bei der Behandlung von HIV-Infektionen untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-697661 umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Die wichtigsten Schritte umfassen:

Bildung des Pyridinon-Kerns: Die Synthese beginnt mit der Bildung des Pyridinon-Kerns durch eine Cyclisierungsreaktion.

Einführung von Chloratomen: Chloratome werden durch elektrophile Substitutionsreaktionen in den Benzoxazolring eingeführt.

Anlagerung des Benzoxazolrings: Der Benzoxazolring wird durch eine nucleophile Substitutionsreaktion an den Pyridinon-Kern angehängt.

Industrielle Produktionsmethoden

Die industrielle Produktion von L-697661 beinhaltet die Hochskalierung des Labor-Syntheseprozesses. Dazu gehören die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

L-697661 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu verschiedenen Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen auf dem Molekül modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, sind häufig bei der Modifizierung des Benzoxazolrings.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nucleophile Reagenzien wie Natriummethoxid und Kalium-tert-butoxid werden eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von L-697661 mit modifizierten funktionellen Gruppen, die verwendet werden können, um die Struktur-Wirkungs-Beziehung zu untersuchen und die Wirksamkeit der Verbindung zu verbessern.

Wissenschaftliche Forschungsanwendungen

L-697661 wurde ausgiebig für seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Es dient als Modellverbindung zur Untersuchung der Hemmung der Reverse Transkriptase und der Entwicklung neuer antiviraler Wirkstoffe.

Biologie: Die Verbindung wird in Zellkulturstudien verwendet, um ihre Auswirkungen auf die HIV-Replikation zu verstehen und potenzielle synergistische Effekte mit anderen antiviralen Medikamenten zu untersuchen.

Medizin: L-697661 wird auf sein therapeutisches Potenzial bei der Behandlung von HIV-Infektionen untersucht, insbesondere in Kombination mit anderen Medikamenten wie Zidovudin.

Industrie: Die Synthese- und Produktionsmethoden der Verbindung werden untersucht, um die Produktionsprozesse im industriellen Maßstab zu verbessern.

Wirkmechanismus

L-697661 entfaltet seine Wirkung, indem es das Enzym Reverse Transkriptase hemmt, das für die Replikation von HIV entscheidend ist. Die Verbindung bindet an das aktive Zentrum des Enzyms und verhindert die Umwandlung viraler RNA in DNA. Diese Hemmung stört den viralen Replikationszyklus und reduziert die Viruslast bei infizierten Personen .

Analyse Chemischer Reaktionen

Types of Reactions

L-697661 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include various derivatives of L-697661 with modified functional groups, which can be used to study the structure-activity relationship and enhance the compound’s efficacy.

Wissenschaftliche Forschungsanwendungen

L-697661 has been extensively studied for its applications in various fields:

Chemistry: It serves as a model compound for studying the inhibition of reverse transcriptase and the development of new antiviral agents.

Biology: The compound is used in cell culture studies to understand its effects on HIV replication and to explore potential synergistic effects with other antiviral drugs.

Medicine: L-697661 is investigated for its therapeutic potential in treating HIV infections, particularly in combination with other drugs like zidovudine.

Industry: The compound’s synthesis and production methods are studied to improve industrial-scale manufacturing processes.

Wirkmechanismus

L-697661 exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The compound binds to the enzyme’s active site, preventing the conversion of viral RNA into DNA. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals .

Vergleich Mit ähnlichen Verbindungen

L-697661 wird mit anderen Reverse Transkriptase-Hemmern wie Zidovudin und Didanosin verglichen. Während alle diese Verbindungen das gleiche Enzym angreifen, ist L-697661 aufgrund seiner spezifischen Bindungsaffinität und des Potenzials für synergistische Effekte bei Verwendung in Kombination mit anderen Medikamenten einzigartig. Ähnliche Verbindungen umfassen:

Zidovudin: Ein weiterer Reverse Transkriptase-Hemmer, der bei der HIV-Behandlung eingesetzt wird.

Didanosin: Ein Nukleosidanalog, das die Reverse Transkriptase hemmt.

Lamivudin: Ein Reverse Transkriptase-Hemmer mit einer anderen chemischen Struktur, aber einem ähnlichen Wirkmechanismus.

L-697661 zeichnet sich durch seine einzigartige chemische Struktur und das Potenzial für eine verbesserte Wirksamkeit bei Verwendung in Kombinationstherapien aus .

Eigenschaften

IUPAC Name |

3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N3O2/c1-3-9-6-12(16(22)20-8(9)2)19-7-13-21-14-10(17)4-5-11(18)15(14)23-13/h4-6,19H,3,7H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFRDXVXYMGAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=O)C(=C1)NCC2=NC3=C(C=CC(=C3O2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159457 | |

| Record name | L 697661 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135525-78-9 | |

| Record name | L 697661 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135525789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 697661 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-697661 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4660N666EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

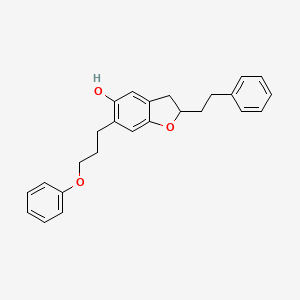

![3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-5'-carbaldehyde](/img/structure/B1673844.png)

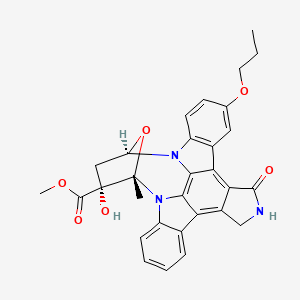

![hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1673859.png)

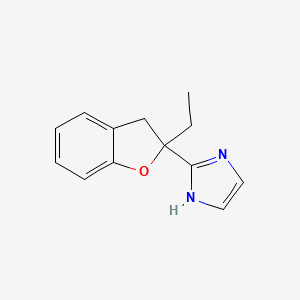

![methyl (15S,16R,18R)-16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1673860.png)